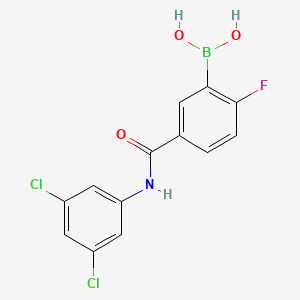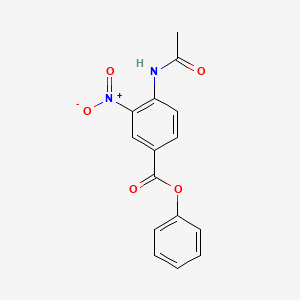
Benzoic acid, 4-(acetylamino)-3-nitro-, phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(acetylamino)-3-nitro-, phenyl ester is an organic compound with a complex structure that includes a benzoic acid core, an acetylamino group, a nitro group, and a phenyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(acetylamino)-3-nitro-, phenyl ester typically involves multiple steps. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by acetylation to add the acetylamino group. Finally, esterification with phenol yields the desired phenyl ester. The reaction conditions often involve the use of strong acids or bases as catalysts and may require controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acetylation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(acetylamino)-3-nitro-, phenyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and phenol.
Substitution: The acetylamino group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for hydrolysis and substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester group produces benzoic acid and phenol.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(acetylamino)-3-nitro-, phenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound and its derivatives are investigated for their potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(acetylamino)-3-nitro-, phenyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzoic acid, 4-(acetylamino)-3-nitro-, phenyl ester include:
Benzoic acid, 4-(acetylamino)-, methyl ester: This compound has a methyl ester group instead of a phenyl ester group.
Benzoic acid, 4-(acetylamino)-3-nitro-, ethyl ester: This compound has an ethyl ester group instead of a phenyl ester group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and acetylamino groups allows for a range of chemical reactions and interactions that are not possible with simpler esters.
Eigenschaften
CAS-Nummer |
193888-74-3 |
|---|---|
Molekularformel |
C15H12N2O5 |
Molekulargewicht |
300.27 g/mol |
IUPAC-Name |
phenyl 4-acetamido-3-nitrobenzoate |
InChI |
InChI=1S/C15H12N2O5/c1-10(18)16-13-8-7-11(9-14(13)17(20)21)15(19)22-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,18) |
InChI-Schlüssel |
DFVPCDKNYVEVDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



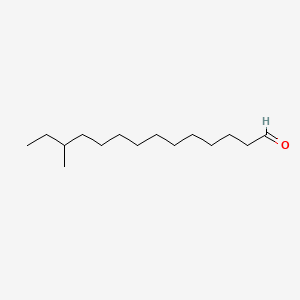
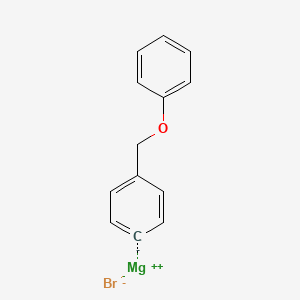
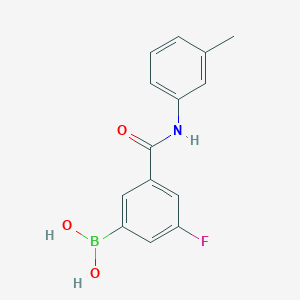


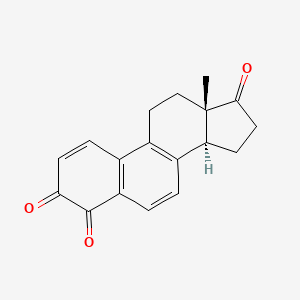


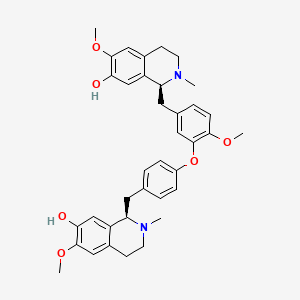

![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
